molecular formula C18H18FN3O3 B5584836 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE

1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE

Cat. No.: B5584836
M. Wt: 343.4 g/mol
InChI Key: AETKLSJCHVSZJZ-UHFFFAOYSA-N
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Description

1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorobenzoyl group and a nitrophenylmethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can be synthesized through a multi-step process involving the following key steps:

    Formation of 3-fluorobenzoyl chloride: This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The 3-fluorobenzoyl chloride is then reacted with piperazine to form 1-(3-fluorobenzoyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(3-fluorobenzoyl)piperazine with 3-nitrobenzyl chloride in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed:

    Reduction: 1-(3-aminobenzoyl)-4-[(3-nitrophenyl)methyl]piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring.

Scientific Research Applications

1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound in biological studies to investigate the effects of fluorobenzoyl and nitrophenylmethyl groups on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to receptors: It may bind to specific receptors in the central nervous system, modulating their activity.

    Inhibiting enzymes: The compound may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters.

    Modulating signaling pathways: It may influence various signaling pathways, resulting in changes in cellular responses.

Comparison with Similar Compounds

1-(3-FLUOROBENZOYL)-4-[(3-NITROPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:

    1-(3-chlorobenzoyl)-4-[(3-nitrophenyl)methyl]piperazine: This compound has a chlorine atom instead of a fluorine atom on the benzoyl group, which may result in different chemical and biological properties.

    1-(3-fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine: This compound has the nitro group on the para position of the phenyl ring, which may affect its reactivity and interactions with biological targets.

Uniqueness: this compound is unique due to the presence of both fluorobenzoyl and nitrophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-16-5-2-4-15(12-16)18(23)21-9-7-20(8-10-21)13-14-3-1-6-17(11-14)22(24)25/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETKLSJCHVSZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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